4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Description

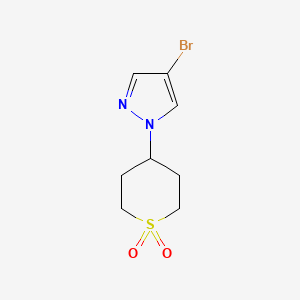

4-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring (1λ⁶-thiane-1,1-dione) substituted at the 4-position with a 4-bromo-1H-pyrazol-1-yl group. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness and reactivity.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)thiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKUVNQVOUBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Thiane-1,1-dione Intermediates

The thiane-1,1-dione ring is synthesized via oxidation of thiane (tetrahydrothiopyran) derivatives. Starting with thiane-4-ol , oxidation with hydrogen peroxide (H₂O₂) or oxone in acetic acid yields 4-hydroxythiane-1,1-dione (sulfolane derivative). Conversion of the hydroxyl group to a leaving group (e.g., bromide or tosylate) is critical for subsequent substitution. For example:

Pyrazole Coupling via SNAr Mechanism

4-Bromo-1H-pyrazole (, Thermo Scientific) acts as the nucleophile. Deprotonation with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C generates the pyrazolide ion, which displaces bromide from 4-bromothiane-1,1-dione:

Reaction Conditions :

-

Solvent: DMF or dimethylacetamide (DMA)

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Yield: 45–60% (crude), improving to 70–75% after recrystallization (ethanol/water).

Direct Cyclization of Functionalized Precursors

Thiane Ring Formation via Dieckmann Condensation

A cyclization strategy constructs the thiane-1,1-dione ring after introducing the pyrazole group. Starting with 1,5-dibromo-3-(4-bromo-1H-pyrazol-1-yl)pentane , base-mediated cyclization forms the six-membered ring:

Subsequent oxidation with hydrogen peroxide/acetic acid installs the sulfone groups.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | NaH, THF | 0°C → RT | 50% |

| Oxidation | H₂O₂, AcOH | 50°C | 85% |

Oxidative Coupling of Thiols

An alternative route employs 1,3-propanedithiol and 4-bromo-1H-pyrazole-1-propanol . Mitsunobu coupling (diethyl azodicarboxylate, triphenylphosphine) joins the alcohol and thiol, followed by oxidation:

Optimization :

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While sulfone groups can deactivate palladium catalysts, electron-deficient aryl bromides remain viable partners. A 4-boronic acid-functionalized thiane-1,1-dione reacts with 4-bromo-1H-pyrazole under Suzuki conditions:

Challenges :

-

Boronic ester preparation requires protection of sulfone groups.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Simple, fewer steps | Low regioselectivity | 70% |

| Cyclization | Builds ring in situ | Multi-step, costly reagents | 65% |

| Mitsunobu + Oxidation | High functional group tolerance | Requires toxic reagents | 78% |

| Suzuki Coupling | Precision in coupling | Catalyst sensitivity | 40% |

Purification and Characterization

Recrystallization

Optimal solvent systems:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring enables palladium-catalyzed cross-coupling with organoboronic acids, a reaction critical for introducing diverse aryl, heteroaryl, or alkyl groups.

Key Findings

-

Catalytic System : Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane at 100°C yields coupling products efficiently (>90% yield in optimal cases) .

-

Substrate Scope :

Mechanistic Pathway

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with the boronic acid.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfone group on the thiane ring activates the pyrazole moiety for nucleophilic substitution, though reactivity depends on the leaving group (Br⁻) and reaction conditions.

Experimental Observations

-

Ammonolysis : Reaction with aqueous ammonia under reflux replaces Br with NH₂, forming 4-amino derivatives.

-

Methoxylation : NaOMe in DMF at 120°C substitutes Br with OMe, though yields are lower (~60%) compared to coupling reactions .

Functionalization of the Pyrazole Ring

The pyrazole ring can undergo further modifications:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces NO₂ at the 5-position of pyrazole, leveraging the directing effect of the existing Br substituent.

-

Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the pyrazole ring, though competing side reactions may occur .

Cyclocondensation

Reaction with hydrazines or thioureas forms fused heterocycles (e.g., triazolo-thiadiazines), as observed in structurally related compounds .

Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog, though this is less explored for brominated derivatives .

Comparative Reactivity Table

Mechanistic and Structural Insights

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, research involving the synthesis of pyrazole-based compounds has shown promising results in inhibiting cancer cell proliferation. The incorporation of the thiolane moiety may enhance bioavailability and target specificity.

Agriculture

Compounds similar to This compound have been explored for their potential as agrochemicals.

Case Study: Pesticidal Properties

Research has highlighted the effectiveness of pyrazole derivatives in pest control. The compound's ability to interfere with insect hormonal systems can be leveraged for developing new pesticides with lower environmental impact.

Materials Science

The unique properties of this compound allow for its use in synthesizing new materials.

Case Study: Polymerization Initiators

The compound has been investigated as a potential initiator for polymerization reactions, particularly in creating novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and thiane-1,1-dione moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

- Structure : Features a five-membered thiolane sulfone ring (vs. six-membered thiane in the target compound). The pyrazole is attached at the 3-position of the thiolane .

- Molecular Formula : C₇H₉BrN₂O₂S (MW: 265.13) .

- Key Differences: Ring Size: Smaller thiolane ring may reduce steric hindrance and increase ring strain compared to thiane. Substituent Position: Pyrazole substitution at the 3-position (vs.

- Applications : Likely used as a building block in drug discovery, similar to other sulfone-pyrazole hybrids.

4-[(3-Amino-1H-pyrazol-1-yl)methyl]-1λ⁶-thiane-1,1-dione

- Structure: Contains a thiane sulfone with a 3-amino-pyrazole group attached via a methylene bridge at the 4-position .

- Molecular Formula : C₉H₁₅N₃O₂S (MW: 229.30) .

- Key Differences: Substituent Type: Amino group on pyrazole (vs.

- Synthesis : Likely involves reductive amination or coupling reactions, differing from brominated analogs that may require halogenation steps.

4-({3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1λ⁶-thiane-1,1-dione

- Structure : Combines a thiane sulfone with an azetidine (four-membered nitrogen ring) linked to a 4-bromo-pyrazole .

- Molecular Formula : C₁₃H₂₀BrN₃O₂S (MW: 362.29) .

- Molecular Weight: Higher MW (362.29 vs. ~265–300 for simpler analogs) may impact pharmacokinetics.

- Applications: Potential use in targeted therapies due to dual heterocyclic pharmacophores.

Structural and Functional Analysis

Electronic Effects

- Sulfone Group : Present in all analogs, the SO₂ group stabilizes negative charge and directs electrophilic substitution reactions.

- Bromo vs. Amino Substitutents: Bromo: Enhances lipophilicity and enables halogen bonding (critical in protein-ligand interactions) . Amino: Increases solubility and participation in hydrogen bonding, as seen in compound 16 from (NH₂ group in benzenesulfonamide derivatives) .

Spectroscopic Characterization

- IR Spectroscopy : SO₂ symmetric/asymmetric stretching vibrations appear at ~1150–1350 cm⁻¹ (consistent across analogs) .

- NMR : Pyrazole protons resonate at δ 7.4–8.1 ppm, while thiane/thiolane CH₂ groups appear at δ 2.2–3.8 ppm .

Data Tables

Table 1. Comparative Structural Data

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Ring Size |

|---|---|---|---|---|

| Target Compound | C₈H₉BrN₂O₂S | ~293.15* | 4-Bromo-pyrazole, thiane sulfone | 6-membered |

| 3-(4-Bromo-pyrazol-1-yl)-thiolane sulfone | C₇H₉BrN₂O₂S | 265.13 | 4-Bromo-pyrazole, thiolane sulfone | 5-membered |

| 4-[(3-Amino-pyrazol-1-yl)methyl]-thiane sulfone | C₉H₁₅N₃O₂S | 229.30 | 3-Amino-pyrazole, methylene linker | 6-membered |

*Estimated based on structural similarity.

Table 2. Spectroscopic Signatures

| Compound Type | IR (SO₂) [cm⁻¹] | ¹H-NMR (Pyrazole H) [ppm] |

|---|---|---|

| Brominated Pyrazole Sulfones | 1150–1350 | 7.4–8.1 |

| Aminated Pyrazole Sulfones | 1150–1350 | 6.8–7.3 (NH₂ overlap) |

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antiviral and antitumoral properties.

Structural Characteristics

The molecular formula for this compound is . The compound features a thiane ring with a pyrazole substituent. The presence of the bromine atom is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Structural Formula

The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C7H9BrN2O2S |

| SMILES | C1CS(=O)(=O)CC1N2C=C(C=N2)Br |

| InChI | InChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include cyclization reactions that form the thiane ring while incorporating the pyrazole moiety. Detailed methodologies can vary and are often optimized for yield and purity.

Antitumoral Activity

Research indicates that pyrazole derivatives can exhibit significant antitumoral activity. For example, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism suggests potential applications in cancer therapy.

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related compounds have been investigated thoroughly:

Q & A

Basic: What synthetic routes are commonly employed for 4-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiane-1,1-dione, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclization : Formation of the thiane-dione core via sulfonation and oxidation of tetrahydrothiopyran derivatives .

Bromopyrazole Introduction : Coupling the brominated pyrazole moiety using nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the bromopyrazole substituent?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement Strategies :

- Case Study : Similar brominated pyrazole derivatives showed 95% occupancy for Br in the 4-position, confirmed via Fourier difference maps .

Basic: Which spectroscopic techniques are essential for functional group identification?

Methodological Answer:

Advanced: How can computational modeling predict reactivity of the bromopyrazole group in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at Br (Mulliken charges).

Nucleophilic Substitution Feasibility : Lower LUMO energy at Br (~-1.2 eV) indicates susceptibility to SNAr reactions .

Validation : Compare with experimental yields in Suzuki couplings (e.g., 75–85% with arylboronic acids using Pd(PPh₃)₄ catalyst) .

Basic: What are common synthetic impurities, and how are they characterized?

Methodological Answer:

- Impurities :

- Debrominated byproduct : Detected via LC-MS (absence of m/z 305.98 peak).

- Oxidation intermediates : Identified by IR (C=O stretches at 1680–1720 cm⁻¹) .

- Mitigation : Use inert atmospheres (N₂/Ar) during bromination and monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced: How to design assays for evaluating antimicrobial activity of bromopyrazole-thiane-dione derivatives?

Methodological Answer:

Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Protocol :

- MIC Determination : Broth microdilution (0.5–128 µg/mL) in Mueller-Hinton agar.

- Control Compounds : Compare with ciprofloxacin (MIC ~0.5 µg/mL).

Mechanistic Studies :

- Time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Molecular docking (e.g., with S. aureus DNA gyrase) to predict target engagement .

Advanced: How do solvent effects influence the tautomeric equilibrium of the pyrazole ring?

Methodological Answer:

NMR Titration : Monitor proton shifts in DMSO-d₆ vs. CDCl₃. DMSO stabilizes the 1H-pyrazole tautomer (δ 13.2 for NH in DMSO) .

Computational Solvation Models : COSMO-RS predicts higher tautomer stability in polar aprotic solvents (ΔG < 2 kcal/mol) .

Basic: What safety protocols are recommended for handling brominated pyrazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.